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Cat. No.: B12404365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Ala-Gly-Phe-Met-NH2, also known by its synonym [D-Ala2]-Met-Enkephalinamide, is a

synthetic opioid peptide. As an analog of the endogenous enkephalins, it has been investigated

for its interaction with opioid receptors and its resulting biological activities. This document

provides a comprehensive technical guide to the in vitro characterization of this peptide,

outlining key experimental protocols and data presentation formats relevant to its study. While

specific quantitative binding and functional data for D-Ala-Gly-Phe-Met-NH2 are not readily

available in the public domain, this guide presents the established methodologies for

characterizing such opioid peptides.

Physicochemical Properties
Property Value Source

Molecular Formula C28H38N6O6S PubChem

Molecular Weight 586.7 g/mol PubChem

Sequence Tyr-D-Ala-Gly-Phe-Met-NH2 ---

Synonyms
[D-Ala2]-Met-

Enkephalinamide, DAMA
---
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Receptor Binding Profile
The primary targets for D-Ala-Gly-Phe-Met-NH2 are the opioid receptors, a family of G-protein

coupled receptors (GPCRs). The binding affinity of the peptide for the three main opioid

receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is a critical determinant of its

pharmacological profile. While some reports suggest it is a potent delta-opioid receptor agonist,

other evidence points towards it being a non-selective opioid agonist with high affinity for a

common mu-delta binding site.[1]

Quantitative Binding Affinity Data
Specific experimentally determined binding affinities (Ki or IC50) for D-Ala-Gly-Phe-Met-NH2
at the mu, delta, and kappa opioid receptors were not available in the reviewed literature. The

following table provides a template for presenting such data once obtained.

Receptor
Subtype

Radioligand Ki (nM) IC50 (nM) Hill Slope

Mu (µ) [³H]DAMGO
Data not

available

Data not

available

Data not

available

Delta (δ) [³H]DPDPE
Data not

available

Data not

available

Data not

available

Kappa (κ) [³H]U-69,593
Data not

available

Data not

available

Data not

available

Functional Activity
The functional activity of D-Ala-Gly-Phe-Met-NH2 is assessed through assays that measure

the downstream consequences of receptor binding and activation. As an opioid receptor

agonist, it is expected to activate inhibitory G-proteins (Gi/Go), leading to the inhibition of

adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as

stimulating the binding of GTPγS to G-proteins.

Quantitative Functional Activity Data
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Specific experimentally determined functional potencies (EC50) and efficacies (Emax) for D-
Ala-Gly-Phe-Met-NH2 were not available in the reviewed literature. The following tables

provide a template for presenting such data.

[³⁵S]GTPγS Binding Assay

Receptor Subtype EC50 (nM)
Emax (% of standard
agonist)

Mu (µ) Data not available Data not available

Delta (δ) Data not available Data not available

Kappa (κ) Data not available Data not available

cAMP Inhibition Assay

Receptor Subtype IC50 (nM)
Imax (% inhibition of
forskolin-stimulated
cAMP)

Mu (µ) Data not available Data not available

Delta (δ) Data not available Data not available

Kappa (κ) Data not available Data not available

Signaling Pathways
Activation of delta-opioid receptors by an agonist like D-Ala-Gly-Phe-Met-NH2 initiates a

cascade of intracellular signaling events. The canonical pathway involves the dissociation of

the Gi/Go protein subunits, leading to downstream effects.
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Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of D-Ala-Gly-Phe-
Met-NH2. The following are representative protocols for key assays.

Radioligand Binding Assay
This assay quantifies the affinity of D-Ala-Gly-Phe-Met-NH2 for opioid receptors by measuring

its ability to compete with a radiolabeled ligand.
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Start

Prepare cell membranes
(e.g., from CHO or HEK293 cells

expressing opioid receptors)

Incubate membranes with:
- Radioligand (e.g., [³H]DPDPE for DOR)

- Varying concentrations of
D-Ala-Gly-Phe-Met-NH2

Separate bound from free radioligand
(Rapid filtration through GF/B filters)

Quantify bound radioactivity
(Scintillation counting)

Analyze data:
- Determine IC50

- Calculate Ki using Cheng-Prusoff equation

End

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Protocol Details:

Membrane Preparation:
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Homogenize cells expressing the opioid receptor of interest (e.g., CHO-hDOR) in ice-cold

50 mM Tris-HCl buffer (pH 7.4).

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular

debris.

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration

of 1-2 mg/mL.

Binding Reaction:

In a 96-well plate, combine:

Cell membranes (10-20 µg of protein).

Radioligand at a concentration near its Kd (e.g., 1 nM [³H]DPDPE for delta receptors).

A range of concentrations of D-Ala-Gly-Phe-Met-NH2 (e.g., 10⁻¹¹ to 10⁻⁵ M).

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final volume of 200 µL.

Incubate at room temperature for 60-90 minutes.

Filtration and Quantification:

Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a

cell harvester.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity

using a liquid scintillation counter.

Data Analysis:

Non-specific binding is determined in the presence of a high concentration of a non-

labeled standard ligand (e.g., 10 µM naloxone).
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Specific binding is calculated by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of D-Ala-Gly-Phe-
Met-NH2 and fit the data to a sigmoidal dose-response curve to determine the IC50.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay
This assay measures the activation of G-proteins, an early step in the signaling cascade, by

quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
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D-Ala-Gly-Phe-Met-NH2
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[³⁵S]GTPγS Binding Assay Workflow

Protocol Details:

Membrane Preparation: Prepare cell membranes as described for the radioligand binding

assay.
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Assay Reaction:

In a 96-well plate, combine:

Cell membranes (10-20 µg of protein).

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

[³⁵S]GTPγS (e.g., 0.1 nM).

A range of concentrations of D-Ala-Gly-Phe-Met-NH2.

Incubate at 30°C for 60 minutes.

Filtration and Quantification:

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer.

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

Data Analysis:

Basal binding is determined in the absence of the agonist.

Plot the stimulated binding (above basal) against the log concentration of D-Ala-Gly-Phe-
Met-NH2 and fit the data to a sigmoidal dose-response curve to determine the EC50

(potency) and Emax (efficacy).

Conclusion
The in vitro characterization of D-Ala-Gly-Phe-Met-NH2 relies on a systematic evaluation of its

binding affinity and functional activity at the different opioid receptor subtypes. The protocols

and data presentation formats outlined in this guide provide a robust framework for these

investigations. While specific quantitative data for this peptide remain to be fully elucidated in
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publicly accessible literature, the methodologies described herein are the standard for

generating the critical information required by researchers and drug development professionals

in the field of opioid pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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